4-[(3-Sec-butyl-4-methoxyphenyl)sulfonyl]morpholine
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Overview
Description
4-[(3-Sec-butyl-4-methoxyphenyl)sulfonyl]morpholine is an organic compound with the molecular formula C₁₅H₂₃NO₄S It is characterized by the presence of a morpholine ring substituted with a sulfonyl group attached to a phenyl ring, which is further substituted with a sec-butyl and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Sec-butyl-4-methoxyphenyl)sulfonyl]morpholine typically involves the following steps:
Formation of the Phenyl Sulfonyl Intermediate: The starting material, 3-sec-butyl-4-methoxyphenol, undergoes sulfonylation using a sulfonyl chloride reagent in the presence of a base such as pyridine or triethylamine. This reaction forms the 3-sec-butyl-4-methoxyphenylsulfonyl chloride intermediate.
Nucleophilic Substitution: The phenyl sulfonyl chloride intermediate is then reacted with morpholine under basic conditions to form the final product, this compound. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Sec-butyl-4-methoxyphenyl)sulfonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(3-Sec-butyl-4-methoxyphenyl)sulfonyl]morpholine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(3-Sec-butyl-4-methoxyphenyl)sulfonyl]morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-[(3-Sec-butyl-4-methoxyphenyl)sulfonyl]piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
4-[(3-Sec-butyl-4-methoxyphenyl)sulfonyl]thiomorpholine: Similar structure but with a thiomorpholine ring instead of a morpholine ring.
Uniqueness
4-[(3-Sec-butyl-4-methoxyphenyl)sulfonyl]morpholine is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties
Properties
IUPAC Name |
4-(3-butan-2-yl-4-methoxyphenyl)sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S/c1-4-12(2)14-11-13(5-6-15(14)19-3)21(17,18)16-7-9-20-10-8-16/h5-6,11-12H,4,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWYDYJYVFMLOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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